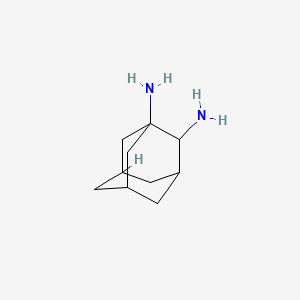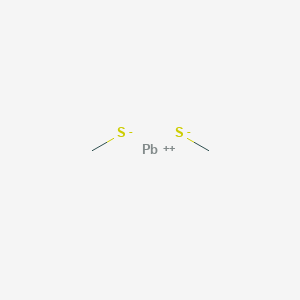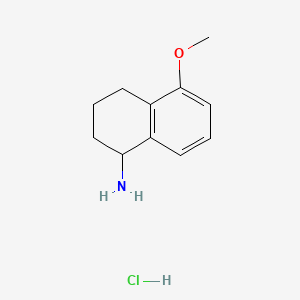
1,2-Adamantanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Adamantanediamine is a colorless solid compound with the molecular formula C10H18N2. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its excellent stability and reactivity . The compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant rigidity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Adamantanediamine can be synthesized through various methods. One common approach involves the reduction of 1,2-dinitroadamantane using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1,2-dibromo-adamantane with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Adamantanediamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .
Vergleich Mit ähnlichen Verbindungen
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1,2-Adamantanediamine stands out due to its unique substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
28996-07-8 |
|---|---|
Molekularformel |
C10H20Cl2N2 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
adamantane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H |
InChI-Schlüssel |
RFBGLRDLUKNJHI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl |
Key on ui other cas no. |
28996-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)




